Benzo[h]pentaphene
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Overview
Description
Benzo[h]pentaphene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H16. It is composed of five fused benzene rings arranged in a specific configuration. This compound is known for its unique structural properties and is often studied in the context of organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[h]pentaphene can be synthesized through various methods, including on-surface synthesis and traditional organic synthesis techniques. One common method involves the cyclodehydrogenation of suitable precursors. For example, 8,8′-dibromo-5,5′-bibenzo[rst]pentaphene can be used as a precursor for the synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[h]pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while substitution reactions can yield halogenated or alkylated derivatives .
Scientific Research Applications
Benzo[h]pentaphene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Materials Science: It is investigated for its potential use in organic semiconductors and other electronic materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and interactions with biological molecules
Mechanism of Action
The mechanism by which benzo[h]pentaphene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its reactivity. The molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Benzo[c]pentaphene
- Dibenzo[a,l]tetracene
- Dibenzo[c,k]tetraphene
- Naphtho[2,3-c]tetraphene
- Benzo[b]picene
Uniqueness
Benzo[h]pentaphene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it an interesting subject for research in various fields, including organic chemistry and materials science .
Properties
CAS No. |
214-91-5 |
---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[16.8.0.02,11.04,9.012,17.020,25]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-3-9-19-15-25-23(13-17(19)7-1)21-11-5-6-12-22(21)24-14-18-8-2-4-10-20(18)16-26(24)25/h1-16H |
InChI Key |
FUDUPLHPBBXJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=CC6=CC=CC=C6C=C53 |
Origin of Product |
United States |
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